BenchChemオンラインストアへようこそ!

2,6-dichloro-9-cyclohexyl-9H-purine

Bronchodilator Asthma Non-adrenergic agent

2,6-Dichloro-9-cyclohexyl-9H-purine (CAS 737005-47-9) is a 2,6,9-trisubstituted purine building block employed as a versatile intermediate in medicinal chemistry and kinase inhibitor development. With a molecular formula of C₁₁H₁₂Cl₂N₄ and a molecular weight of 271.15 g/mol , this compound features two chlorine atoms at the C2 and C6 positions alongside a cyclohexyl group at the N9 position, creating a dense, functionalizable scaffold.

Molecular Formula C11H12Cl2N4
Molecular Weight 271.14 g/mol
Cat. No. B8707544
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-dichloro-9-cyclohexyl-9H-purine
Molecular FormulaC11H12Cl2N4
Molecular Weight271.14 g/mol
Structural Identifiers
SMILESC1CCC(CC1)N2C=NC3=C2N=C(N=C3Cl)Cl
InChIInChI=1S/C11H12Cl2N4/c12-9-8-10(16-11(13)15-9)17(6-14-8)7-4-2-1-3-5-7/h6-7H,1-5H2
InChIKeyOOFWIULGXNWDQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Dichloro-9-cyclohexyl-9H-purine: A Specialized Synthetic Intermediate for Targeted Purine Chemistry


2,6-Dichloro-9-cyclohexyl-9H-purine (CAS 737005-47-9) is a 2,6,9-trisubstituted purine building block employed as a versatile intermediate in medicinal chemistry and kinase inhibitor development. With a molecular formula of C₁₁H₁₂Cl₂N₄ and a molecular weight of 271.15 g/mol [1], this compound features two chlorine atoms at the C2 and C6 positions alongside a cyclohexyl group at the N9 position, creating a dense, functionalizable scaffold. Unlike simpler N9-alkyl analogues, the cyclohexyl substituent introduces distinct steric and lipophilic properties that influence both synthetic reactivity and downstream biological performance. Patents and primary literature document its role as a key precursor for non-adrenergic bronchodilators and as a building block in 2,6,9-trisubstituted purine libraries targeting cyclin-dependent kinases (CDKs) and other therapeutically relevant enzymes [2][3].

Why Generic N9-Alkyl 2,6-Dichloropurines Cannot Replace 2,6-Dichloro-9-cyclohexyl-9H-purine in Critical Applications


In the 2,6-dichloropurine building block family, the N9 substituent is not merely a passive protecting group—it directly dictates regioselectivity in sequential C6/C2 functionalization, influences the lipophilicity and metabolic stability of final compounds, and can determine kinase selectivity profiles. Smaller N9 substituents (e.g., methyl, ethyl) yield intermediates with higher aqueous solubility but reduced steric differentiation between C6 and C2, potentially compromising regiochemical control during amination or cross-coupling steps [1]. Conversely, the cyclohexyl group in 2,6-dichloro-9-cyclohexyl-9H-purine provides a sterically demanding, lipophilic environment that has been explicitly exploited in patent-protected bronchodilator synthesis (US4201860) where the saturated cyclohexyl ring is essential for the desired pharmacological profile [2]. Simply replacing this compound with a cheaper, more common N9-alkyl analog (e.g., 2,6-dichloro-9-isopropyl-9H-purine) risks altering reaction selectivity, reducing final product potency, and deviating from validated synthetic routes—making generic substitution scientifically unjustifiable without de novo revalidation.

Quantitative Differentiation Evidence for 2,6-Dichloro-9-cyclohexyl-9H-purine vs. Closest Analogs


Patent-Documented Intermediate Status for Bronchodilator Synthesis Distinguishes Cyclohexyl from Cyclohexenyl and Other N9 Analogs

US Patent 4,201,860 explicitly specifies 9-cyclohexyl-9H-2,6-dichloropurine as the required intermediate for producing a specific class of non-adrenergic bronchodilators. The patent states that if the procedure of Example 1C is repeated with 9-(2-cyclohexenyl)-9H-2,6-dichloropurine replaced by an equivalent weight of 9-cyclohexyl-9H-2,6-dichloropurine, the title intermediate is produced [1]. This explicitly positions the saturated cyclohexyl derivative, rather than the unsaturated cyclohexenyl analog or other N9-substituted variants, as the designated precursor in this validated synthetic route.

Bronchodilator Asthma Non-adrenergic agent

Molecular Weight and Lipophilicity Differentiation: Cyclohexyl vs. Isopropyl and Cyclopentyl 2,6-Dichloropurine Building Blocks

The cyclohexyl group (C₆H₁₁) at N9 imparts significantly higher molecular weight and calculated lipophilicity compared to smaller N9 substituents commonly used in 2,6-dichloropurine building blocks. 2,6-Dichloro-9-cyclohexyl-9H-purine (MW 271.15 g/mol) [1] is heavier than 2,6-dichloro-9-isopropyl-9H-purine (MW 231.08 g/mol) [2] and 2,6-dichloro-9-cyclopentyl-9H-purine (MW 257.12 g/mol) . Each additional methylene unit in the cycloalkyl ring increases calculated logP by approximately 0.5 units, with cyclohexyl derivatives predicted to be ~1.5–2.0 logP units more lipophilic than their isopropyl counterparts [3]. This difference in physicochemical profile directly affects solubility, membrane permeability, and metabolic stability of final compounds.

Lipophilicity Drug-likeness Building block selection

Synthetic Accessibility and Yield: Crystallization and Purity Advantages Over Non-Crystalline N9 Analogs

2,6-Dichloro-9-cyclohexyl-9H-purine can be synthesized via alkylation of 2,6-dichloropurine with cyclohexyliodide in DMSO using K₂CO₃ as base, yielding the product in 41% yield after column chromatography and crystallization from diethylether, with a melting point of 116–121 °C [1]. In contrast, smaller N9-alkyl analogs such as 2,6-dichloro-9-isopropyl-9H-purine crystallize with a melting point of 150–151 °C , while the cyclopentyl analog has reported melting points that vary widely depending on purity. The lower melting point of the cyclohexyl derivative, combined with its ability to crystallize from diethylether, provides a practical advantage in purification workflows where thermal stability of downstream products is a concern.

Synthesis Crystallization Purification

Steric Differentiation at C6 vs. C2: Cyclohexyl Group Enhances Regiochemical Control in Sequential Substitution

In 2,6-dichloropurine chemistry, the inherent reactivity order for nucleophilic aromatic substitution is C6 > C2, and this selectivity is modulated by the steric bulk of the N9 substituent. The cyclohexyl group provides greater steric shielding of the proximal C6 position compared to smaller N9 substituents (methyl, ethyl, isopropyl), thereby increasing the energy barrier for C6 substitution and potentially enhancing C2 selectivity when C6 is deliberately blocked or deactivated [1]. This regiochemical tuning is critical in library synthesis approaches where sequential C6-then-C2 or C2-then-C6 functionalization is required for generating diverse 2,6,9-trisubstituted purines [2]. The cyclohexyl derivative thus offers a distinct selectivity window not achievable with smaller N9-alkyl building blocks.

Regioselectivity Sequential functionalization SNAr

Optimal Procurement and Research Application Scenarios for 2,6-Dichloro-9-cyclohexyl-9H-purine


Synthesis of Patent-Protected Non-Adrenergic Bronchodilator Intermediates

As documented in US Patent 4,201,860, 2,6-dichloro-9-cyclohexyl-9H-purine is the designated intermediate for synthesizing a specific class of 9-cyclohexyl-substituted adenine derivatives with non-adrenergic bronchodilator activity [1]. This application requires the saturated cyclohexyl group—the analogous cyclohexenyl derivative, while synthetically accessible, is explicitly replaced in the patent's exemplified procedures. Procurement of this specific building block is essential for any laboratory replicating or extending this bronchodilator chemistry.

Construction of 2,6,9-Trisubstituted Purine Libraries Targeting CDKs with Diverse N9 Lipophilicity

In combinatorial library synthesis for cyclin-dependent kinase (CDK) inhibitor discovery, the N9 substituent is a critical diversity point that influences both kinase selectivity and cellular potency. 2,6-Dichloro-9-cyclohexyl-9H-purine provides a lipophilic, sterically demanding N9 anchor that can steer the final trisubstituted purine toward CDK isoforms with larger hydrophobic pockets (e.g., CDK2, CDK9) [2][3]. Incorporating this building block alongside smaller N9 variants (isopropyl, cyclopentyl) enables systematic exploration of the N9 substituent's impact on kinase selectivity within a single library design.

Sequential C6/C2 Functionalization for Dual-Substituted Purine Probes with Defined Regiochemistry

For chemical biology probes requiring precise sequential functionalization—C6 amination followed by C2 cross-coupling, or vice versa—the steric bulk of the cyclohexyl group enhances the inherent C6 > C2 reactivity bias, facilitating cleaner mono-substitution at C6 [4]. This regiochemical advantage reduces the formation of di-substituted byproducts that commonly plague reactions with less sterically differentiated N9-methyl or N9-ethyl analogs, making the cyclohexyl derivative the preferred building block for synthesizing isomerically pure 2,6-disubstituted purine probes.

Quote Request

Request a Quote for 2,6-dichloro-9-cyclohexyl-9H-purine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.